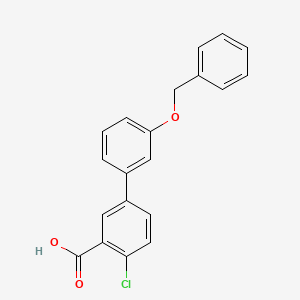
3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% (3-BFB-95%) is a compound composed of benzene and fluorobenzene rings with a phenyl group attached to the benzene ring. It is a small molecule compound that has been widely used in research laboratories for a variety of purposes, including as a catalyst, a reagent, and an inhibitor. 3-BFB-95% has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
3-BFB-95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, as a reagent in the synthesis of polymers, and as an inhibitor in the synthesis of drugs and other compounds. Additionally, 3-BFB-95% has been used in the synthesis of fluorescent dyes, fluorescent proteins, and other fluorescent compounds. It has also been used as a reagent in the synthesis of peptides, proteins, and other biological molecules.
Mécanisme D'action
The mechanism of action of 3-BFB-95% is not well understood. However, it is believed to act as an acid catalyst in the Grignard reaction. It is believed that the fluorobenzene ring of 3-BFB-95% is able to form hydrogen bonds with the Grignard reagent, which facilitates the reaction. Additionally, the phenyl group is believed to act as a nucleophile, which helps to accelerate the reaction.
Biochemical and Physiological Effects
3-BFB-95% has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic, and it has not been shown to have any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 3-BFB-95% in laboratory experiments is its high purity, which makes it ideal for use in a variety of applications. Additionally, it is relatively inexpensive, which makes it an attractive option for researchers on a budget. On the other hand, 3-BFB-95% is a volatile compound, and it should be handled with care to avoid any potential hazards. Additionally, it is not suitable for use in reactions that require a high temperature, as it may decompose at high temperatures.
Orientations Futures
There are a number of potential future applications for 3-BFB-95%. For example, it could be used in the synthesis of new fluorescent compounds, or as an inhibitor in the synthesis of drugs and other compounds. Additionally, it could be used in the synthesis of peptides, proteins, and other biological molecules. Finally, it could be used in the development of new catalysts for the Grignard reaction.
Méthodes De Synthèse
3-BFB-95% is synthesized through a method known as the Grignard reaction. In this reaction, a Grignard reagent, such as magnesium bromide, is reacted with an aldehyde or ketone to produce an alcohol. In the case of 3-BFB-95%, the Grignard reagent is reacted with benzaldehyde to produce 3-BFB-95%. The reaction is typically carried out in an inert atmosphere and is usually completed in a few minutes.
Propriétés
IUPAC Name |
3-fluoro-5-(4-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-18-11-16(10-17(12-18)20(22)23)15-6-8-19(9-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEZEPZUFGKLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692257 |
Source


|
| Record name | 4'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-15-8 |
Source


|
| Record name | 4'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














